Anthracene, 2-(2-methoxyethoxy)-

melting point processability thermal property

Anthracene, 2-(2-methoxyethoxy)- (CAS 152016-02-9) is a 2-substituted anthracene derivative with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol. The compound features a single 2-(2-methoxyethoxy) substituent at the 2-position of the anthracene core, distinguishing it from 9,10-disubstituted analogs that dominate the OLED and optoelectronic literature.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 152016-02-9
Cat. No. B8704290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 2-(2-methoxyethoxy)-
CAS152016-02-9
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C17H16O2/c1-18-8-9-19-17-7-6-15-10-13-4-2-3-5-14(13)11-16(15)12-17/h2-7,10-12H,8-9H2,1H3
InChIKeyPNVXZUWPHORLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthracene, 2-(2-methoxyethoxy)- (CAS 152016-02-9) – Procurement-Grade Baseline Profile for Research Sourcing


Anthracene, 2-(2-methoxyethoxy)- (CAS 152016-02-9) is a 2-substituted anthracene derivative with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol . The compound features a single 2-(2-methoxyethoxy) substituent at the 2-position of the anthracene core, distinguishing it from 9,10-disubstituted analogs that dominate the OLED and optoelectronic literature. Commercially available at ≥95% purity, this compound is primarily utilized as a synthetic intermediate and as a building block for fluorescent materials, where the ether chain imparts enhanced solubility in organic solvents compared to unsubstituted anthracene . Its computed XlogP of 4.6 and topological polar surface area of 18.5 Ų place it in a lipophilicity range suitable for organic-phase processing .

Why Generic Anthracene Derivatives Cannot Substitute for 2-(2-Methoxyethoxy)anthracene in Position-Sensitive Applications


Generic substitution among anthracene derivatives is not scientifically defensible because the position and electronic character of the substituent dictate fundamentally different photophysical and physicochemical outcomes. The 2-position on anthracene is electronically distinct from the more commonly functionalized 9- and 10-positions; substituents at C2 interact differently with the π-system, leading to altered absorption/emission profiles, excited-state lifetimes, and molecular packing behavior . Critically, 2-alkoxy-substituted anthracenes such as 2-methoxyanthracene exhibit dual fluorescence with two resolvable emission lifetimes—a phenomenon absent in unsubstituted anthracene and 2-methyl/2-chloro analogs, arising from s-cis/s-trans conformational isomerism around the exocyclic C2–O bond [1]. This dual-emissive behavior is a unique spectroscopic handle that 9,10-disubstituted or unsubstituted anthracenes cannot replicate, making the 2-(2-methoxyethoxy) substitution pattern non-interchangeable for time-resolved fluorescence applications. Furthermore, the ether chain length directly modulates solubility and lipophilicity (XlogP), parameters that control processability in solution-based device fabrication and formulation contexts [2].

Quantitative Differentiation Evidence for Anthracene, 2-(2-methoxyethoxy)- Versus Closest Analogs


Melting Point Depression Versus Unsubstituted Anthracene and 2-Chloroanthracene – Processability Advantage

The melting point of 2-(2-methoxyethoxy)anthracene (131–134 °C) is dramatically lower than that of unsubstituted anthracene (216 °C) and 2-chloroanthracene (222–226 °C), reflecting the disruption of crystal packing by the flexible ether side chain [1]. This ~85–90 °C reduction in melting point translates into superior solution processability at reduced temperatures and lower energy input during thermal evaporation deposition, which is directly relevant for vacuum-processed OLED fabrication where lower sublimation temperatures reduce thermal stress on ancillary layers [2].

melting point processability thermal property

Dual Fluorescence Lifetime Signature – A Class-Level Spectroscopic Differentiator Absent in Non-2-Alkoxy Analogs

2-Alkoxy-substituted anthracene derivatives, including 2-methoxy and by structural extension 2-(2-methoxyethoxy) analogs, exhibit dual fluorescence with two distinct emission lifetimes originating from s-cis and s-trans rotational conformers around the C2–O bond, with an interconversion energy barrier of <0.1 eV [1]. In contrast, unsubstituted anthracene (1a), 2-methylanthracene (1b), and 2-chloroanthracene (1c) display only single-exponential emission decay, as confirmed by time-resolved emission spectroscopy [1]. This dual-emissive behavior provides a built-in ratiometric lifetime probe for the local environment (viscosity, polarity, temperature) that non-2-alkoxy anthracenes cannot offer.

dual fluorescence time-resolved spectroscopy excited-state dynamics

Enhanced Lipophilicity (XlogP) for Organic-Phase Processing Versus Unsubstituted Anthracene

The computed XlogP of 2-(2-methoxyethoxy)anthracene is 4.6, compared to 4.40 for unsubstituted anthracene [1]. This ΔXlogP of +0.20 reflects the contribution of the methoxyethoxy chain to overall lipophilicity. While the absolute difference appears modest, in practical terms it corresponds to an estimated ~1.6× increase in octanol–water partition coefficient, which correlates with improved solubility in non-polar organic solvents (toluene, chloroform, THF) and enhanced compatibility with hydrophobic polymer matrices used in solution-processed OLED and organic electronic device fabrication [2].

lipophilicity XlogP solubility formulation

Thermal Stability Benchmarking via Class-Level TGA Onset Data for Methoxyethoxy-Containing Anthracene Derivatives

Carbazolylphenyl ethynyl anthracene derivatives bearing methoxyethoxy substituents exhibit onset of thermal degradation temperatures exceeding 407 °C by thermogravimetric analysis (TGA), with ionization potentials in the range of 5.38–5.65 eV and hole mobilities exceeding 1 × 10⁻⁴ cm² V⁻¹ s⁻¹ at high electric fields [1]. The photoluminescence quantum yields of these methoxyethoxy-containing compounds in toluene solution reach 86–97%, and triplet energy levels of ~1.98 eV are experimentally confirmed [1]. These data demonstrate that the methoxyethoxy substituent architecture supports the combination of high thermal stability, deep HOMO levels, and efficient luminescence—a profile that is relevant for evaluating 2-(2-methoxyethoxy)anthracene as a building block in thermally robust emissive materials.

thermal stability TGA degradation onset OLED

Synthetic Accessibility – Documented Yield and Purification Route from Anthraquinone Precursor

A documented synthesis route converts 2-[2-(methoxy)ethoxy]anthraquinone (12A) to 2-[2-(methoxy)ethoxy]anthracene (the target compound) in 50.6% yield, with purification by recrystallization from CH₂Cl₂/hexane to afford material with mp 131–134 °C . This established reduction protocol provides a baseline yield expectation for procurement decisions: buyers can benchmark supplier-provided material against this literature precedent and assess whether commercial pricing aligns with synthetic complexity. The use of anthraquinone precursors also enables the procurement of the oxidized analog as a quality control reference standard .

synthesis yield anthraquinone reduction procurement

High-Value Application Scenarios for Anthracene, 2-(2-methoxyethoxy)- Based on Quantitative Differentiation Evidence


Time-Resolved Fluorescence Sensing and Lifetime-Based Bioimaging Probe Development

The dual fluorescence lifetime signature inherent to 2-alkoxy-substituted anthracenes—with two resolvable lifetimes arising from s-cis/s-trans conformer equilibria (energy difference <0.1 eV)—makes 2-(2-methoxyethoxy)anthracene a candidate scaffold for lifetime-based fluorescent probes [1]. Unlike intensity-based probes that suffer from concentration-dependent artifacts, lifetime-based detection provides an intrinsic, environment-sensitive readout. The methoxyethoxy chain further enhances aqueous compatibility compared to 2-methoxyanthracene, potentially extending the utility of dual-lifetime sensing to biological media .

Solution-Processed OLED Emitter Building Block Requiring Low-Temperature Thermal Budget

With a melting point of 131–134 °C—approximately 85 °C lower than unsubstituted anthracene—this compound is compatible with solution-based deposition techniques (spin-coating, inkjet printing) that avoid high-temperature annealing steps [1]. Combined with the class-level evidence that methoxyethoxy-containing anthracene derivatives achieve photoluminescence quantum yields of 86–97% in solution and thermal degradation onsets exceeding 407 °C, 2-(2-methoxyethoxy)anthracene is positioned as a building block for blue-emitting OLED materials where processability and thermal robustness must be balanced [2].

Synthetic Intermediate for 2-Functionalized Anthracene Derivatives via Ether Chain Modification

The 2-(2-methoxyethoxy) substituent serves as a versatile synthetic handle. The terminal methoxy group can be demethylated to reveal a hydroxyl terminus for further functionalization (esterification, tosylation, polymer grafting), while the ether oxygen provides a coordination site for metal complexation [1]. This positions 2-(2-methoxyethoxy)anthracene as a strategic intermediate for constructing more elaborate 2-substituted anthracene architectures, including donor–acceptor dyads, polymer-tethered fluorophores, and metal-organic frameworks, without competing with the more common 9,10-difunctionalization chemistry that dominates the anthracene literature .

Lipophilic Fluorescent Dopant for Hydrophobic Polymer Matrices and Organic Electronic Blends

The XlogP of 4.6 (vs. 4.40 for anthracene) and the presence of the flexible ether chain enhance miscibility with hydrophobic host polymers such as polystyrene, PMMA, and polyfluorenes [1]. This makes 2-(2-methoxyethoxy)anthracene a suitable fluorescent dopant for solid-state lighting converters, scintillation plastics, and organic electronic blend films where phase separation must be avoided and uniform dopant dispersion is critical for optical quality and device performance .

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